3-Azido-1-(2-phenoxyethyl)azetidine
Overview
Description
“3-Azido-1-(2-phenoxyethyl)azetidine” is a chemical compound that is part of the azetidine family . Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom . They are used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
Azetidines have a four-membered ring structure, which includes three carbon atoms and one nitrogen atom . This structure is more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate conditions .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction, or the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications
Thermal Research and Explosives
3-Azido-1-(2-phenoxyethyl)azetidine can be used in thermal research, particularly in the study of melt-cast explosives . The systematic thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) have been investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C .
Synthetic Chemistry
The synthetic chemistry of azetidines, including this compound, is an important yet undeveloped research area . Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry .
Catalytic Processes
Azetidines also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
Ring-Opening and Expansion Reactions
Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Aza Paternò–Büchi Reactions
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Medicinal Chemistry
Azetidines are ubiquitous in natural products and hold importance in medicinal chemistry . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .
Mechanism of Action
Target of Action
The compound contains an azetidine ring, which is a four-membered cyclic amine. Azetidines are known to interact with various biological targets, including enzymes and receptors, due to their ability to mimic the structure of bioactive natural products .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways that “3-Azido-1-(2-phenoxyethyl)azetidine” might affect. Azetidines have been used in the synthesis of various bioactive compounds, suggesting that they could interact with multiple biochemical pathways .
Result of Action
The exact molecular and cellular effects of “this compound” are unknown without experimental data. The presence of the azido group could potentially lead to the release of nitrogen gas under certain conditions, which could have various effects depending on the context .
Action Environment
The action of “this compound” could be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For example, the stability of the azido group could be affected by temperature .
Future Directions
Azetidines represent an important yet undeveloped research area, despite their ubiquity in natural products and importance in medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on overcoming the challenges associated with their synthesis and expanding their applications .
properties
IUPAC Name |
3-azido-1-(2-phenoxyethyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-14-13-10-8-15(9-10)6-7-16-11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVRRVPWAZTGBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCOC2=CC=CC=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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